![molecular formula C10H11ClO3S B2663426 2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one CAS No. 1553714-81-0](/img/structure/B2663426.png)
2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 99586-87-5 . It has a molecular weight of 232.69 . The IUPAC name for this compound is 2-chloro-1-[4-(methylsulfonyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one” is 1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a melting point of 128-130 degrees Celsius . It is a powder at room temperature and is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Preparation and Enzyme System Studies
A study by Gunsalus, Romesser, and Wolfe (1978) highlighted the synthesis of analogues to coenzyme M (2-(methylthio)ethanesulfonate), investigating their activity within the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research underscores the relevance of sulfonate analogues in enzymatic processes related to methane biosynthesis, suggesting potential applications in understanding and manipulating microbial methane production mechanisms (Gunsalus, Romesser, & Wolfe, 1978).
Analytical Chemistry Applications
Gérard-Monnier et al. (1998) developed a colorimetric assay of lipid peroxidation using methanesulfonic acid, demonstrating the analytical utility of sulfonic acid derivatives in detecting and quantifying lipid peroxidation products. This methodology can be applied in various biological and medical research fields to study oxidative stress and its impact on cells and tissues (Gérard-Monnier et al., 1998).
Microbial and Enzyme-Catalyzed Transformations
Patel, Banerjee, Mcnamee, and Szarka (1993) described the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to a chiral intermediate, showcasing the application of microbial cultures in producing chiral intermediates for pharmaceutical synthesis. This study emphasizes the potential of biocatalysis in achieving high stereochemical control in organic synthesis (Patel et al., 1993).
Liquid Crystal and Materials Science
Nishida and Matsunaga (1988) investigated the thermotropic liquid crystal properties of alkylammonium alkanesulfonates, revealing how the length of the alkyl chain and the type of sulfonate (methanesulfonate, ethanesulfonate, etc.) influence the mesophase behavior of these compounds. This research provides insights into the design and development of new materials for displays, sensors, and other liquid crystal technologies (Nishida & Matsunaga, 1988).
Environmental Biodegradation
Hatzinger et al. (2017) explored the potential for cometabolic biodegradation of 1,4-dioxane in aquifers using methane or ethane as primary substrates. Their findings indicate that ethane, in particular, may enhance the aerobic biodegradation of 1,4-dioxane, offering a viable strategy for the bioremediation of contaminated groundwater. This study underscores the environmental applications of methane and ethane in stimulating the degradation of persistent organic pollutants (Hatzinger et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(methylsulfonylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-15(13,14)7-8-2-4-9(5-3-8)10(12)6-11/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYAJZQLPYMMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)
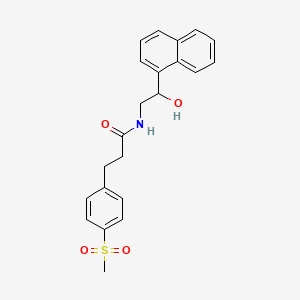
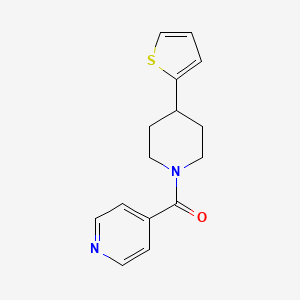
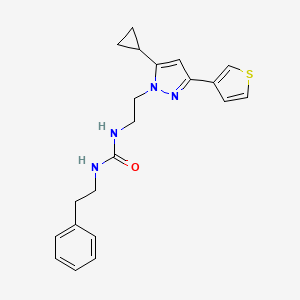
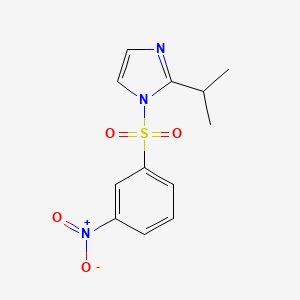
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2663352.png)
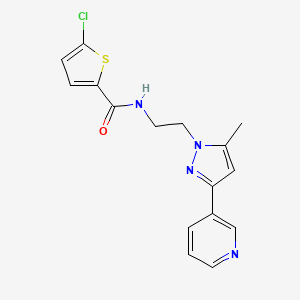
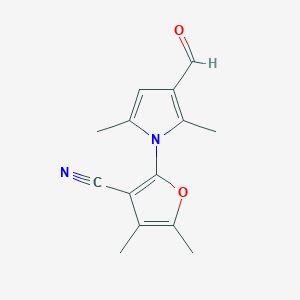

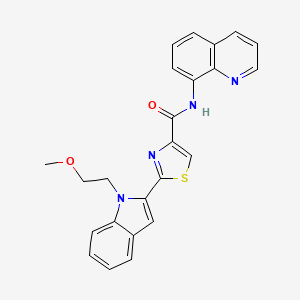

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2663361.png)
![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)